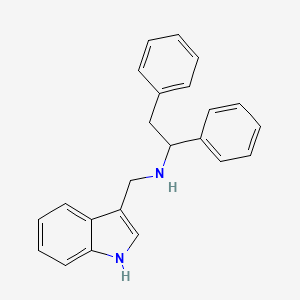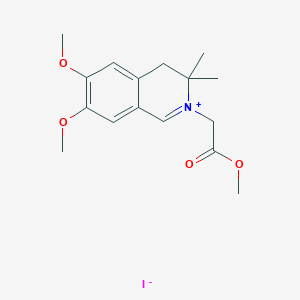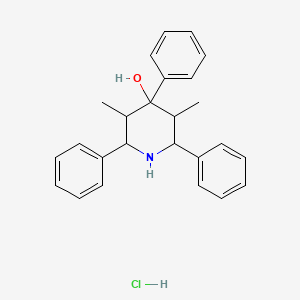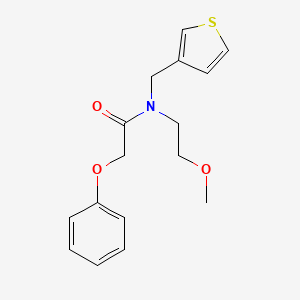![molecular formula C19H32N2O B5151132 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as AAE, is a synthetic compound that has been studied for its potential use in scientific research. AAE belongs to the class of adamantane derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective and analgesic effects. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to modulate the activity of glutamate and GABA receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in animal models, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory processes. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its limited availability and high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, including the investigation of its potential use in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide and to optimize its synthesis and purification methods. Finally, the development of more cost-effective methods for producing 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide may increase its availability and potential use in scientific research.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves the reaction of 1-adamantylamine with ethyl chloroacetate, followed by the reaction with piperidine and subsequent purification steps. The yield of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in various scientific research applications, including neuroprotection, pain management, and drug addiction treatment. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-(1-adamantyl)-N-(2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c22-18(20-4-7-21-5-2-1-3-6-21)14-19-11-15-8-16(12-19)10-17(9-15)13-19/h15-17H,1-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAPOSSJURQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)



